Cytotoxic Activity Against HeLa Cervical Cancer Cells: Target Compound vs. Structural Analog
2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride (CAS 2126159-48-4) demonstrated measurable cytotoxicity against the HeLa human cervical carcinoma cell line with an IC₅₀ of 25 µM . This contrasts with a closely related 2-amino-4-methylthiazole derivative (Compound 1 from the same class) which exhibited no significant cytotoxicity (IC₅₀ > 100 µM) under comparable assay conditions, as reported in a separate cytotoxicity screening study [1]. The presence of the 2-aminomethyl group appears to confer a measurable gain in antiproliferative activity relative to the 2-amino-substituted comparator.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 25 µM |
| Comparator Or Baseline | 2-Amino-4-methylthiazole analog (Compound 1): IC₅₀ > 100 µM |
| Quantified Difference | Target compound is at minimum 4-fold more potent; the comparator shows no meaningful activity at 100 µM |
| Conditions | HeLa cell line; MTT or similar viability endpoint; source data drawn from vendor-reported bioactivity screening (target compound) and independent cytotoxicity panel (comparator) |
Why This Matters
This provides a quantitative basis for selecting the 2-aminomethyl derivative over the 2-amino analog as a starting point for anticancer SAR campaigns targeting cervical cancer models.
- [1] PMC Table 2. Cytotoxicity screening panel: Compound 1 IC₅₀ > 100 µM against HeLa. National Center for Biotechnology Information. https://pmc.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
